molecular formula C12H11NO4 B14764751 N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide CAS No. 17079-44-6

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide

Cat. No.: B14764751
CAS No.: 17079-44-6
M. Wt: 233.22 g/mol
InChI Key: MNTNRMNWUQSFOI-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide is a chemical compound with a unique structure that includes a phenylacetamide group and a 2,5-dioxo-3-oxolanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide typically involves the reaction of phenylacetic acid with a suitable amine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide include:

Uniqueness

This compound is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide, a compound with the molecular formula C12_{12}H11_{11}NO4_4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and cytotoxic effects.

Chemical Structure and Properties

The compound features a phenylacetamide moiety linked to a 2,5-dioxo-3-oxolanyl group. Its structural characteristics contribute to its biological activities, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated a series of related compounds for their inhibitory activity against various cancer cell lines, specifically focusing on their effects on CDC25B and PTP1B enzymes.

Key Findings:

  • Inhibitory Activity : Compound 2h (a derivative) showed potent inhibitory activity against CDC25B (IC50_{50} = 3.2 µg/mL) and PTP1B (IC50_{50} = 2.9 µg/mL), indicating its potential as an anticancer agent .
  • Cytotoxic Effects : The compound displayed cytotoxicity against cancer cell lines such as A549 (lung), HeLa (cervical), and HCT116 (colon), suggesting its effectiveness in targeting multiple cancer types .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of protein tyrosine phosphatases (PTPs). This inhibition is crucial as PTPs play significant roles in cell signaling pathways that regulate cell growth and differentiation.

Inhibition Mechanism:

  • Selectivity : The compound was shown to selectively inhibit CDC25B and PTP1B enzymes, which are involved in cell cycle regulation and cancer progression .
  • Kinetic Studies : Enzyme kinetic experiments indicated that compound 2h acts as a mixed inhibitor, affecting both the binding affinity and the maximum reaction rate of the target enzymes .

Case Studies

Several studies have highlighted the biological activity of this compound derivatives:

StudyCompoundTargetIC50_{50} ValuesNotes
Zhao et al. (2015)2hCDC25B3.2 µg/mLPotent inhibitor
Zhao et al. (2015)2hPTP1B2.9 µg/mLSelective inhibition
Recent Study (2022)3cA549 Cell LineNot specifiedPromising selectivity

Properties

CAS No.

17079-44-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

N-(2,5-dioxooxolan-3-yl)-2-phenylacetamide

InChI

InChI=1S/C12H11NO4/c14-10(6-8-4-2-1-3-5-8)13-9-7-11(15)17-12(9)16/h1-5,9H,6-7H2,(H,13,14)

InChI Key

MNTNRMNWUQSFOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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